

A Comparative Thermal Analysis of Lanthanide Iodides: A Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum(III)iodide*

Cat. No.: *B8795739*

[Get Quote](#)

For professionals in materials science, drug development, and inorganic chemistry, a comprehensive understanding of the thermal properties of lanthanide compounds is paramount. This guide offers a comparative thermal analysis of lanthanide(III) iodides (LnI_3), presenting available experimental data on their melting points, boiling points, and thermal decomposition behavior. The trends observed in these properties across the lanthanide series are crucial for applications ranging from the synthesis of novel materials to the design of high-temperature chemical processes.

Data Presentation: Thermal Properties of Lanthanide Iodides

The thermal stability of lanthanide iodides displays noticeable trends across the series. The following table summarizes the available melting and boiling points for the lanthanide(III) iodides. It is important to note that comprehensive, directly comparable datasets for thermal decomposition temperatures and phase transitions are not readily available in the public domain. The presented melting points have been aggregated from various sources and show a general trend of increasing melting point with increasing atomic number, although some irregularities exist.

Lanthanide (Ln)	Compound	Melting Point (°C)	Boiling Point (°C)	Notes on Thermal Decomposition
Lanthanum	LaI ₃	772		
Cerium	CeI ₃	766[1][2]		
Praseodymium	PrI ₃	738[1]	1380[1]	Decomposes through an intermediate oxyiodide phase. [1]
Neodymium	NdI ₃	784[3][4]		
Samarium	SmI ₃	850[5][6]		
Europium	EuI ₃	877 (decomposes)[7]		Decomposes around its melting point.[7][8]
Gadolinium	GdI ₃	926[9]	1340[9]	
Terbium	TbI ₃	957[10]	>1300[11]	
Dysprosium	DyI ₃	978[12]	1320[12][13]	
Holmium	Hol ₃	~953		
Erbium	ErI ₃	1014[14]		
Thulium	TmI ₃	1015[3][15]	1260[3][15]	
Ytterbium	YbI ₃	700 (decomposes)[16]		Decomposes upon heating to form Ytterbium(II) iodide.[16]
Lutetium	LuI ₃	1050[15][17]		

Note: Data for Promethium (Pm) is excluded due to its radioactivity. Values for Holmium (Ho) are based on less precise data from initial broader searches.

Experimental Protocols

The thermal analysis of lanthanide iodides is typically conducted using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on mass changes, melting points, and other phase transitions as a function of temperature.

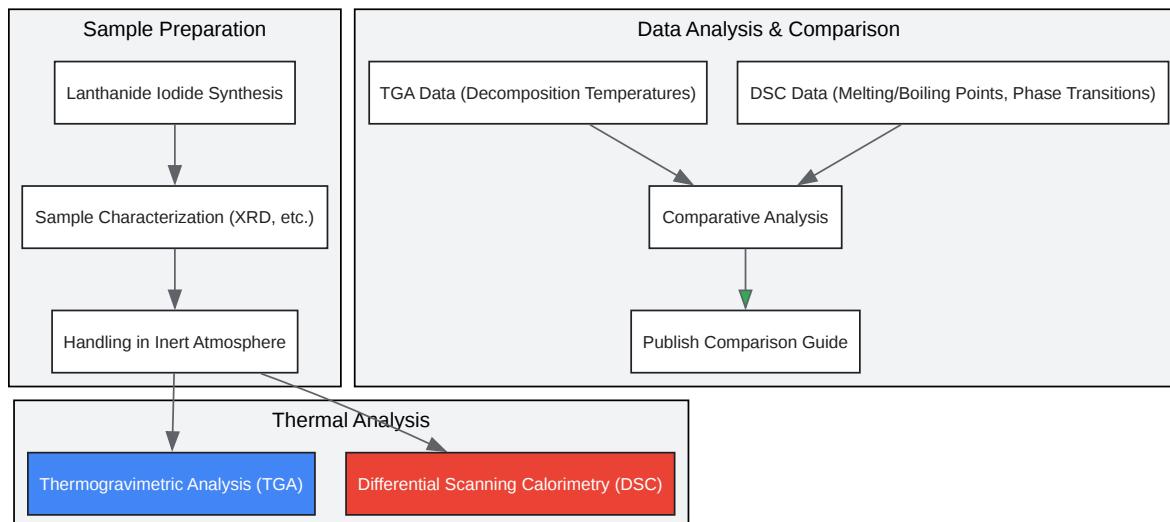
Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of lanthanide iodides by measuring changes in mass as a function of temperature.

Methodology:

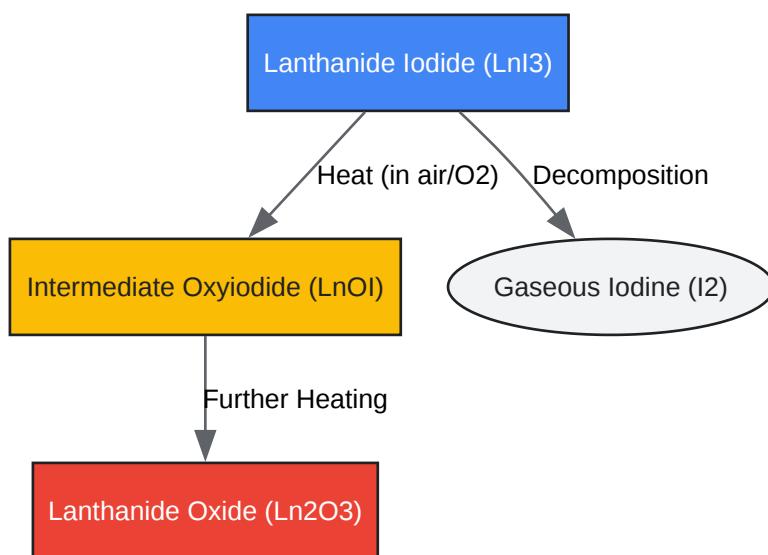
- **Sample Preparation:** A small, accurately weighed sample (typically 5-10 mg) of the lanthanide iodide is placed in an inert crucible (e.g., alumina or platinum). Due to the hygroscopic nature of many lanthanide iodides, sample handling should be performed in a dry atmosphere (e.g., a glovebox).
- **Instrumentation:** The crucible is placed in a thermogravimetric analyzer.
- **Experimental Conditions:**
 - **Atmosphere:** A controlled atmosphere is crucial. An inert gas, such as high-purity nitrogen or argon, is typically used to prevent oxidation of the iodide. The flow rate is usually maintained between 20-100 mL/min.
 - **Temperature Program:** The sample is heated at a constant rate, commonly 10 °C/min, over a specified temperature range (e.g., from room temperature to 1200 °C).
- **Data Analysis:** The TGA instrument records the sample mass as a function of temperature. The resulting thermogram is analyzed to identify the temperatures at which mass loss occurs, indicating decomposition. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)


Objective: To determine the melting point, boiling point, and detect any phase transitions of lanthanide iodides by measuring the heat flow to or from the sample as a function of temperature.

Methodology:

- **Sample Preparation:** A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. As with TGA, sample preparation should be conducted in a dry environment.
- **Instrumentation:** The sample pan and an empty reference pan are placed in the DSC cell.
- **Experimental Conditions:**
 - **Atmosphere:** An inert atmosphere (nitrogen or argon) is maintained within the DSC cell.
 - **Temperature Program:** The sample is subjected to a controlled temperature program, which typically includes a heating and cooling cycle at a defined rate (e.g., 5-10 °C/min).
- **Data Analysis:** The DSC measures the differential heat flow between the sample and the reference. Endothermic events, such as melting and boiling, appear as peaks on the DSC curve, while exothermic events, such as crystallization, appear as troughs. The onset temperature of the melting peak is typically reported as the melting point.


Mandatory Visualization

The following diagrams illustrate the logical workflow for the comparative thermal analysis of lanthanide iodides and a conceptual representation of the thermal decomposition pathway.

[Click to download full resolution via product page](#)

Caption: Workflow for Comparative Thermal Analysis of Lanthanide Iodides.

[Click to download full resolution via product page](#)

Caption: Conceptual Pathway for Thermal Decomposition of Lanthanide Iodides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Praseodymium(III) iodide - Wikipedia [en.wikipedia.org]
- 2. Thulium(III) iodide - Wikipedia [en.wikipedia.org]
- 3. americanelements.com [americanelements.com]
- 4. PRASEODYMIUM(III) IODIDE manufacturers and suppliers in india [chemicalbook.com]
- 5. Praseodymium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 10. Thulium iodide (TmI₃) | I₃Tm | CID 83750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemistry.fandom.com [chemistry.fandom.com]
- 12. WebElements Periodic Table » Thulium » thulium triiodide [webelements.com]
- 13. sump4.com [sump4.com]
- 14. nuclear-power.com [nuclear-power.com]
- 15. Buy Thulium(III) iodide | 13813-43-9 [smolecule.com]
- 16. researchgate.net [researchgate.net]
- 17. americanelements.com [americanelements.com]
- To cite this document: BenchChem. [A Comparative Thermal Analysis of Lanthanide Iodides: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b8795739#comparative-thermal-analysis-of-lanthanide-iodides>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com